3-(4-Acetamidophenyl)prop-2-ynoic acid
Description
3-(4-Acetamidophenyl)prop-2-ynoic acid is a propiolic acid derivative featuring a 4-acetamidophenyl group attached to the propiolic acid backbone. The acetamido group enhances hydrogen-bonding capacity and may influence solubility and target interactions, while the propiolic acid moiety contributes to acidity (pKa ~2.77 in analogs) and reactivity .
Properties
CAS No. |
103974-04-5 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(4-acetamidophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H9NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-3,5-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
OOKDVIRNOUPNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Deprotonation and CO₂ Quenching
The direct carboxylation of 4-acetamidophenylacetylene represents a high-yield route to the target compound. In this method, the terminal alkyne is deprotonated using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C, followed by quenching with gaseous carbon dioxide (CO₂) to form the lithium carboxylate intermediate. Acidic workup with hydrochloric acid (HCl) yields the free carboxylic acid.
Key Conditions :
- Solvent: THF
- Base: n-BuLi (2.5 M in hexane)
- Temperature: -78°C (dry ice/acetone bath)
- CO₂ Exposure: 1–2 hours under atmospheric pressure
This method mirrors protocols used for phenylpropiolic acid synthesis, where carboxylation efficiencies exceed 90%.
Scalability and Limitations
While scalable, this route requires anhydrous conditions and strict temperature control to prevent side reactions such as alkyne oligomerization. Impurities from incomplete deprotonation are mitigated by stoichiometric excess of n-BuLi (1.1–1.2 equiv).
Palladium-Catalyzed Sonogashira Coupling
Coupling of Aryl Halides and Propiolic Acid Derivatives
The Sonogashira reaction enables the formation of carbon-carbon triple bonds between 4-iodoacetanilide and trimethylsilylpropiolic acid. Using palladium(II) chloride and copper(I) iodide as catalysts, the reaction proceeds in amine solvents (e.g., triethylamine) at 60–80°C. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) and ester hydrolysis yield the target acid.
Reaction Scheme :
$$
\text{4-Iodoacetanilide} + \text{HC≡C-COOEt} \xrightarrow{\text{PdCl}_2, \text{CuI}} \text{Ph-NHAc-C≡C-COOEt} \xrightarrow{\text{TBAF}} \text{Ph-NHAc-C≡C-COOH}
$$
Optimization Insights
- Catalyst System : A 1:2 molar ratio of PdCl₂ to CuI minimizes homocoupling byproducts.
- Solvent : Dimethylformamide (DMF) enhances solubility of aryl iodides, improving reaction rates.
- Yield : Reported yields for analogous couplings range from 70–85%.
Decarboxylative Three-Component Coupling
Metal-Free Approach
A metal-free strategy involves the reaction of 4-acetamidobenzaldehyde, paraformaldehyde, and propiolic acid in acetonitrile under reflux. This decarboxylative coupling forms the propargylamine intermediate, which undergoes oxidative cleavage to yield the carboxylic acid.
Mechanistic Steps :
Advantages and Challenges
- Advantages : Avoids transition metals, simplifying purification.
- Challenges : Lower yields (~60%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Reagents | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Carboxylation | 90–98 | n-BuLi, CO₂ | -78 | High |
| Sonogashira Coupling | 70–85 | PdCl₂, CuI, TBAF | 60–80 | Moderate |
| Decarboxylative Coupling | 55–65 | Paraformaldehyde, CH₃CN | 65–90 | Low |
Experimental Validation and Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns confirms >98% purity for carboxylation-derived product, whereas Sonogashira routes require additional recrystallization from ethanol.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetamidophenyl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond, resulting in alkenes or alkanes.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
3-(4-Acetamidophenyl)prop-2-ynoic acid is an organic compound with the molecular formula . It is a derivative of propiolic acid and features an acetamido group attached to a phenyl ring, which is connected to a propynoic acid moiety.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
- Biology The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
- Industry It may be used in the production of specialty chemicals and materials with specific properties.
This compound, also known as a derivative of propargylic acids, has potential biological activities.
Enzyme Inhibition
This compound exhibits inhibitory activity against key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) Inhibitory activity against AChE is crucial for the treatment of Alzheimer's disease. The compound demonstrated an IC50 value indicating effective inhibition.
- Butyrylcholinesterase (BChE) Similar to AChE, BChE inhibition is relevant for neurodegenerative disorders, with comparable IC50 values observed.
Antioxidant Activity
This compound possesses antioxidant properties, which can mitigate oxidative stress-related damage in cells and contribute to its potential use in preventing chronic diseases related to oxidative stress.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo and has shown a capacity to reduce pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound include:
- Enzyme Binding The compound binds to the active sites of target enzymes (e.g., AChE and BChE), leading to inhibition of their activity.
- Modulation of Signaling Pathways It may influence signaling pathways related to inflammation and oxidative stress responses.
- Free Radical Scavenging The antioxidant properties are attributed to the ability to scavenge free radicals, thereby protecting cellular components from damage.
Mechanism of Action
The mechanism of action of 3-(4-Acetamidophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the propynoic acid moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(4-Acetamidophenyl)prop-2-ynoic acid with key analogs:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | pKa | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | 4-Acetamidophenyl, propiolic acid | C11H9NO3 | 203.20 (calc.) | N/A | ~2.77* | Acetamido, propiolic acid |
| 3-(4-Methylphenyl)prop-2-ynoic acid | 4-Methylphenyl, propiolic acid | C10H8O2 | 160.17 | 149–150 | 2.77 | Methyl, propiolic acid |
| 3-[(4-Acetamidophenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (5a) | 4-Phenylthiazole, acetamidophenyl, propanoic acid | C20H19N3O3S | 381.45 | 132–133 | N/A | Thiazole, acetamido, carboxylic acid |
| 3-{(4-Acetamidophenyl)[4-(4-fluorophenyl)thiazol-2-yl]amino}propanoic acid (5b) | 4-Fluorophenylthiazole, acetamidophenyl, propanoic acid | C20H18FN3O3S | 399.44 | 125–126 | N/A | Thiazole, fluoro, acetamido |
| 3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e) | 4-Trifluoromethylphenylthiazole, aminophenyl, propanoic acid | C19H15F3N3O2S | 412.40 | N/A | N/A | Thiazole, CF3, amino |
*Estimated from analog data in .
Key Observations :
- Acidity: The propiolic acid group in 3-(4-methylphenyl)prop-2-ynoic acid has a pKa of ~2.77, suggesting strong acidity due to electron-withdrawing effects of the triple bond. This is likely similar in this compound .
- Thermal Stability: Thiazole-containing analogs (e.g., 5a, 5b) exhibit lower melting points (125–133°C) compared to 3-(4-methylphenyl)prop-2-ynoic acid (149–150°C), indicating reduced crystallinity due to bulky substituents .
- Molecular Weight: Propanoic acid derivatives with thiazole rings (e.g., 5a, 5b) have higher molecular weights (~380–412 g/mol) than propiolic acid analogs, impacting solubility and pharmacokinetics.
Antiviral Activity:
- Compound 5e (3-{(4-acetamidophenyl)amino}propanoic acid) demonstrated significant activity against Influenza A, attributed to the acetamido group’s interaction with viral neuraminidase .
- 6e , bearing a trifluoromethylphenyl-thiazole group, showed enhanced antiviral potency, likely due to the electron-withdrawing CF3 group improving target binding .
Antioxidant Activity:
Antibacterial Activity:
- Compounds with 4-cyanophenyl or 4-chlorophenyl substituents on the thiazole ring (e.g., 6d) displayed broad-spectrum antibacterial effects, suggesting that electronegative groups enhance membrane penetration .
Biological Activity
3-(4-Acetamidophenyl)prop-2-ynoic acid, also known as a derivative of propargylic acids, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H11NO3
- Molecular Weight : 219.21 g/mol
- IUPAC Name : this compound
- CAS Number : 103974-04-5
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Acetamidobenzene and propargyl bromide.
- Reaction Conditions : The reaction is generally conducted under basic conditions using a strong base such as sodium hydride or potassium carbonate in a suitable solvent like DMF (Dimethylformamide).
- Purification : The crude product is purified through recrystallization or chromatography.
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Enzyme Inhibition
Recent studies have shown that this compound exhibits significant inhibitory activity against key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for the treatment of Alzheimer's disease. The compound demonstrated an IC50 value indicating effective inhibition.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition is relevant for neurodegenerative disorders, with comparable IC50 values observed.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity contributes to its potential use in preventing chronic diseases related to oxidative stress.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. It has shown a capacity to reduce pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound include:
- Enzyme Binding : The compound binds to the active sites of target enzymes (e.g., AChE and BChE), leading to inhibition of their activity.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and oxidative stress responses.
- Free Radical Scavenging : The antioxidant properties are attributed to the ability to scavenge free radicals, thereby protecting cellular components from damage.
Case Studies and Research Findings
Several studies have provided insights into the biological activities and therapeutic potentials of this compound:
- Study on Neuroprotection :
- Anti-inflammatory Research :
- Antioxidant Activity Assessment :
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the structural identity of 3-(4-Acetamidophenyl)prop-2-ynoic acid?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify functional groups like the acetylated amide (C=O stretch at ~1666 cm⁻¹) and alkyne (C≡C stretch near 2200 cm⁻¹) .
- NMR Spectroscopy : Use and NMR to resolve aromatic protons (δ ~7.3–7.6 ppm for the 4-acetamidophenyl group) and the propiolic acid moiety (carboxylic acid proton at δ ~12–13 ppm). NMR confirms the alkyne carbon (δ ~75–85 ppm) and carbonyl groups (amide C=O at ~168–170 ppm; carboxylic acid C=O at ~172–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) by matching the exact mass of the parent ion.
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
-
Alkyne Coupling : React 4-acetamidophenylacetylene with CO under catalytic conditions (e.g., CuI/ligand systems) to form the propiolic acid moiety .
-
Functional Group Interconversion : Oxidize 3-(4-acetamidophenyl)prop-2-yn-1-ol using Jones reagent (CrO/HSO) to yield the carboxylic acid .
-
Purity Optimization : Recrystallize from ethanol/water mixtures to achieve >95% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .
Table 1: Example Synthetic Conditions
Reaction Step Reagents/Conditions Yield (%) Purity (%) Reference Alkyne Coupling CuI, CO, DMF, 80°C 65–70 90–95 Oxidation CrO, HSO, acetone, 0°C 50–55 85–90
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) to enhance regioselectivity in alkyne coupling. CuI with 1,10-phenanthroline improves yield by reducing homocoupling byproducts .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C during oxidation steps) minimize decarboxylation or decomposition .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What strategies resolve discrepancies between experimental and computational vibrational spectra for this compound?
- Methodological Answer :
- DFT Calculations : Perform density functional theory (DFT) simulations (B3LYP/6-31G* basis set) to model IR spectra. Compare with experimental data to identify anharmonic effects or solvent interactions .
- Isotopic Labeling : Replace labile protons (e.g., -OH, -NH) with deuterium to isolate vibrational modes and validate assignments .
Q. How can crystallographic data refine the molecular geometry of this compound?
- Methodological Answer :
-
Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/chloroform). Use SHELXL for refinement, focusing on resolving disorder in the alkyne or acetamido groups .
-
Twinning Analysis : Apply the Hooft parameter in SHELXL to correct for twinning artifacts in low-symmetry space groups .
Table 2: Key Crystallographic Parameters
Parameter Value Reference Space Group P2/c R-Factor <0.05 Bond Length (C≡C) 1.20 Å
Q. What protocols ensure the stability of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in sealed, argon-purged vials to prevent hydrolysis of the acetamido group or oxidation of the alkyne .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., acetic acid from amide hydrolysis) indicate instability .
Distinguishing Basic vs. Advanced Questions
- Basic : Focus on foundational techniques (spectroscopy, synthesis).
- Advanced : Address optimization, computational modeling, and resolving experimental challenges.
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
